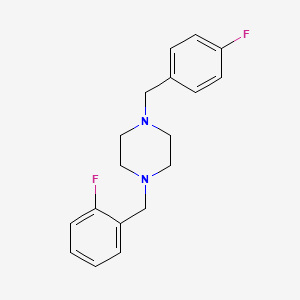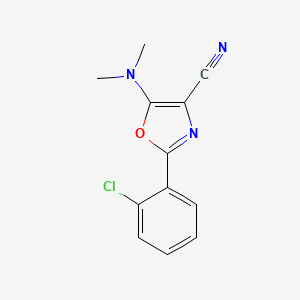![molecular formula C13H17BrN2O2 B5750819 2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5750819.png)
2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMEB and has been extensively studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, BMEB has been investigated as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BMEB has been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis.
In the field of neuroscience, BMEB has been studied for its potential use as a tool to study the function of ion channels. It has been shown to modulate the activity of certain ion channels, which has implications for the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide is not fully understood. However, it is known to modulate the activity of ion channels. Specifically, BMEB has been shown to inhibit the activity of the voltage-gated sodium channel Nav1.7. This inhibition results in a decrease in the excitability of neurons, which has implications for the treatment of pain and other neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on ion channels, BMEB has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase. Additionally, BMEB has been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide in lab experiments is its specificity for certain ion channels. BMEB has been shown to selectively inhibit the activity of Nav1.7, which makes it a useful tool for studying the function of this channel. However, one limitation of using BMEB is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations.
Orientations Futures
There are a number of future directions for research on 2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide. One area of interest is the development of BMEB derivatives with improved specificity and potency. Additionally, further research is needed to fully understand the mechanism of action of BMEB and its potential applications in the treatment of neurological disorders and cancer. Finally, research is needed to determine the safety and efficacy of BMEB in vivo.
Méthodes De Synthèse
The synthesis of 2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide involves the reaction of 2-bromoacetophenone with 4-morpholineethanamine in the presence of a catalyst. The resulting product is then treated with benzoyl chloride to obtain the final compound. This synthesis method has been optimized to provide high yields of pure BMEB.
Propriétés
IUPAC Name |
2-bromo-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c14-12-4-2-1-3-11(12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKGIKCDBVEEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5750741.png)



![N-[4-(aminosulfonyl)benzyl]-5-methyl-2-furamide](/img/structure/B5750755.png)
![N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5750761.png)
![N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5750792.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5750805.png)
![1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone](/img/structure/B5750810.png)


![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5750843.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5750847.png)
